molecular formula C19H20Cl2N2O3 B5721940 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide

Katalognummer B5721940
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: UGJQXOAMJDFJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. This compound was first synthesized by Bayer AG in 1999, and since then, it has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Wirkmechanismus

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide 11-7082 inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent activation of target genes. This compound 11-7082 has also been shown to inhibit the activity of IKKβ, a key kinase involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in these cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide 11-7082 is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects, making it a useful tool for investigating the role of NF-κB in various biological processes. However, one limitation of this compound 11-7082 is its potential toxicity at high concentrations. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of NF-κB in various disease states, including autoimmune diseases and cancer. Finally, the development of this compound 11-7082 as a potential therapeutic agent for the treatment of cancer and inflammatory diseases is an area of active research.

Synthesemethoden

The synthesis of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide 11-7082 involves a multi-step process that starts with the reaction of 2,3-dichlorophenylamine with ethyl acetoacetate to form 2,3-dichlorophenyl-2-oxobutanoate. This intermediate is then reacted with tert-butylamine to form 2-(tert-butylamino)-2-oxoethyl 2,3-dichlorophenyl ketone. Finally, the benzamide moiety is introduced by reacting the ketone intermediate with 2-aminobenzamide to form this compound 11-7082.

Wissenschaftliche Forschungsanwendungen

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. This compound 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB.

Eigenschaften

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-19(2,3)23-16(24)11-26-15-10-5-4-7-12(15)18(25)22-14-9-6-8-13(20)17(14)21/h4-10H,11H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJQXOAMJDFJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.